

Application of Formamidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Formamidine hydrochloride*

Cat. No.: *B031339*

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Introduction

Formamidine hydrochloride is a versatile and valuable reagent in medicinal chemistry, primarily serving as a key building block for the synthesis of a wide range of heterocyclic compounds. Its ability to introduce a one-carbon unit with two nitrogen atoms makes it an essential tool in the construction of various pharmacologically active scaffolds, such as pyrimidines and imidazoles. These heterocyclic cores are prevalent in numerous approved drugs and clinical candidates, highlighting the significance of **formamidine hydrochloride** in drug discovery and development. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing **formamidine hydrochloride** for the synthesis of medicinally relevant molecules.

Key Applications in Medicinal Chemistry

Formamidine hydrochloride's utility in medicinal chemistry stems from its role as a precursor to the formamidine group, which can participate in various cyclization and condensation reactions. Key applications include:

- **Synthesis of Pyrimidine Derivatives:** Pyrimidines are fundamental components of nucleic acids and are found in a vast array of therapeutic agents, including anticancer drugs and

antibiotics. **Formamidine hydrochloride** is widely used to construct the pyrimidine ring by reacting with 1,3-dicarbonyl compounds, enamines, or other suitable three-carbon synthons.

- **Synthesis of Imidazole Derivatives:** The imidazole ring is another critical heterocycle present in many biologically active molecules, such as antifungal agents and kinase inhibitors.

Formamidine hydrochloride, or its acetate salt, is a common reagent for the synthesis of imidazoles, typically through condensation with α -haloketones or their equivalents.

- **Bioisosteric Replacement:** The formamidine group can act as a bioisostere for other functional groups, such as amides, in drug design.^{[1][2]} This strategy can be employed to modulate a compound's physicochemical properties, metabolic stability, and target-binding interactions, potentially leading to improved drug candidates.
- **Synthesis of Kinase Inhibitors:** Many small molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic scaffolds derived from **formamidine hydrochloride**. The pyrimidine and imidazole rings, in particular, serve as effective templates for designing ATP-competitive inhibitors that target the kinase hinge region.

Experimental Protocols

Synthesis of 4-Amino-5-fluoropyrimidine

This protocol describes the synthesis of a substituted pyrimidine, 4-amino-5-fluoropyrimidine, from a β -fluoroenolate salt and **formamidine hydrochloride**.^[3]

Reaction Scheme:

Materials:

- Potassium (Z)-2-cyano-2-fluoroethenolate
- **Formamidine hydrochloride**
- Solvent (e.g., ethanol)

Procedure:

- To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in a suitable solvent, add **formamidine hydrochloride** (1.1 eq).[3]
- Heat the reaction mixture at reflux for the appropriate time, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 4-amino-5-fluoropyrimidine.

Quantitative Data:

Product	Starting Materials	Reagents	Yield	Reference
4-Amino-5-fluoropyrimidine	Potassium (Z)-2-cyano-2-fluoroethenolate, Formamidine hydrochloride	-	85%	[3]

Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

This protocol details the synthesis of a disubstituted imidazole via the condensation of an α -haloketone with benzamidine hydrochloride, a derivative of formamidine.[4] The general principle can be adapted for **formamidine hydrochloride** to synthesize 2-unsubstituted imidazoles.

Reaction Scheme:

Materials:

- 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
- Benzamidine hydrochloride monohydrate

- Potassium bicarbonate
- Tetrahydrofuran (THF)
- Water
- Diisopropyl ether
- Hexanes

Procedure:

- In a three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer, charge THF and water.
- Add benzamidine hydrochloride monohydrate (1.0 eq) followed by the slow, portionwise addition of potassium bicarbonate (2.0 eq).^[4]
- Heat the mixture to a vigorous reflux.
- In the addition funnel, prepare a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in THF.
- Add the α -bromo ketone solution dropwise to the refluxing amidine solution.
- After the addition is complete, continue refluxing for 18-20 hours.^[4]
- Cool the reaction mixture in an ice bath and remove the THF under reduced pressure.
- Add water to the residue and stir the suspension at 50-60 °C for 30 minutes.
- Cool the mixture in an ice bath and collect the solid product by filtration.
- Wash the filter cake with water and air-dry.
- Purify the crude product by slurrying in a mixture of diisopropyl ether and hexanes, followed by filtration and drying under vacuum.

Quantitative Data:

Product	Starting Materials	Reagents	Yield	Reference
4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole	2-Bromo-1-(4-methoxyphenyl)ethan-1-one, Benzamidine hydrochloride	K ₂ CO ₃	90-95%	[4]

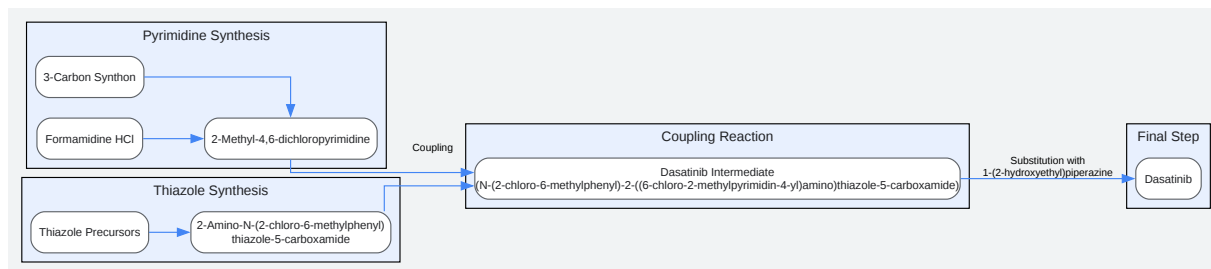
Application in Kinase Inhibitor Synthesis

Formamidine hydrochloride is a crucial reagent in the synthesis of various kinase inhibitors. The resulting pyrimidine or imidazole core often serves as a scaffold that mimics the adenine part of ATP, enabling competitive inhibition of the kinase.

Synthesis of Dasatinib Intermediate

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). An intermediate in its synthesis involves the coupling of a thiazole derivative with a chloropyrimidine, which can be prepared using formamidine-related chemistry. While the provided snippets do not detail the synthesis of the pyrimidine ring from **formamidine hydrochloride** directly in the context of Dasatinib, they describe the subsequent coupling steps.[5][6][7][8]

Workflow for Dasatinib Synthesis (Illustrative):



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Caption: Illustrative workflow for the synthesis of Dasatinib, highlighting the formation of a key pyrimidine intermediate.

Quantitative Data for Kinase Inhibitors:

Compound	Target Kinase	IC50 (nM)	Reference
Compound 52	EGFRL858R/T790M/ C797S	0.55	
Compound 4c	EGFRwt	560	[9]
B-2	EGFR	66% inhibition at 10 μM	[10]

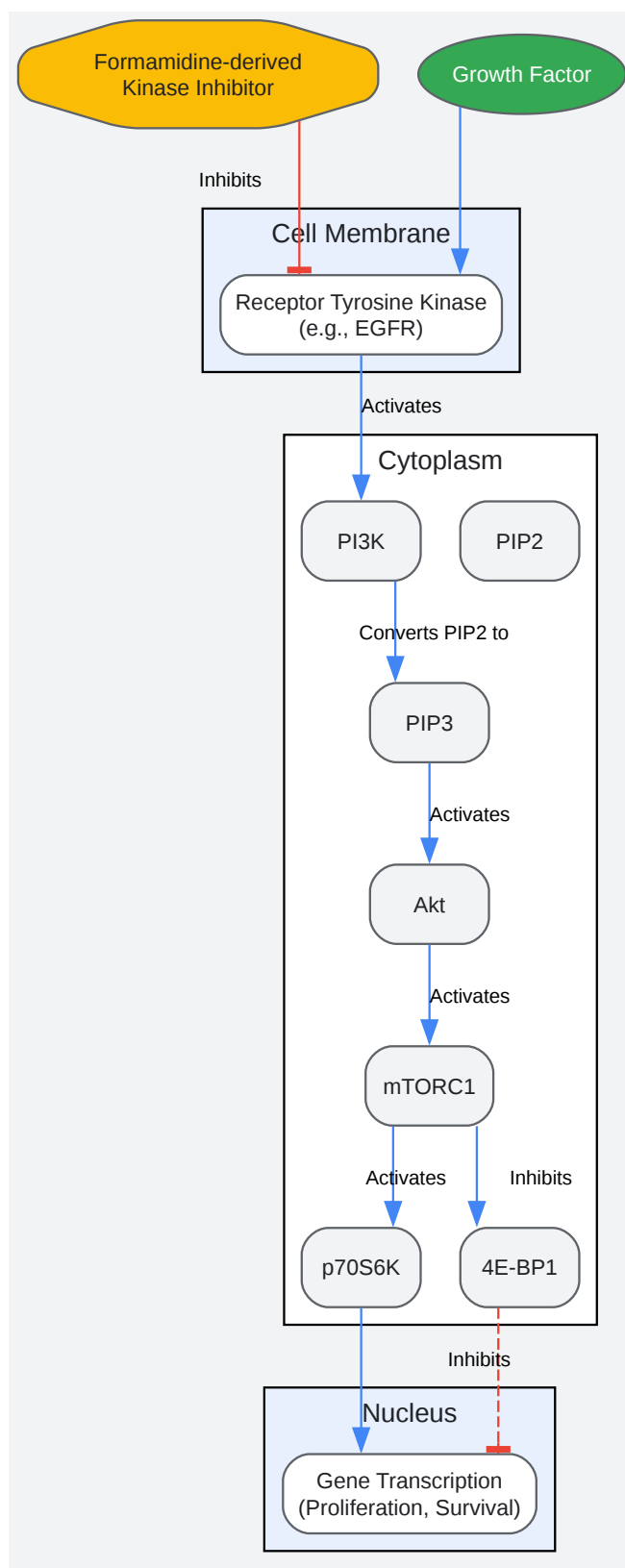
Signaling Pathway Modulation

Formamidine-derived heterocyclic compounds, particularly kinase inhibitors, exert their therapeutic effects by modulating intracellular signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[11][12][13]

Inhibition of the PI3K/Akt/mTOR Pathway

Many kinase inhibitors, some of which are synthesized using formamidine-based chemistry, target components of the PI3K/Akt/mTOR pathway. For instance, inhibitors targeting EGFR can prevent the activation of PI3K, thereby blocking downstream signaling.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition:



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